molecular formula C127H209N29O39 B549441 st-Ht31 P CAS No. 252869-81-1

st-Ht31 P

Cat. No.: B549441
CAS No.: 252869-81-1
M. Wt: 2766.2 g/mol
InChI Key: NBDRHYCLQPRFBT-CXWVXKSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to st-Ht31 P

Historical Context and Development

The discovery of AKAPs as spatial regulators of PKA signaling in the 1990s necessitated tools to dissect these interactions. The original Ht31 peptide, derived from residues 493–515 of the human thyroid AKAP Ht31, was identified as a high-affinity RII subunit binder. To enhance cellular permeability, a stearic acid moiety was added to Ht31, creating st-Ht31. However, validating the specificity of st-Ht31 required a control peptide lacking AKAP-binding activity. This led to the development of this compound, where two isoleucine residues (Ile-502 and Ile-507) were replaced with prolines, disrupting the amphipathic helix critical for RII binding.

Table 1: Key Structural and Biochemical Properties of this compound
Property Value/Description Source
CAS Number 252869-81-1
Molecular Formula C₁₂₇H₂₀₉N₂₉O₃₉
Molecular Weight 2766.19 g/mol
Sequence Stearyl-DLIEEAASRPVDAVPEQVKAAGAY
Storage Conditions -20°C (lyophilized)
Solubility Soluble in DMSO

Role as a Negative Control for st-Ht31

This compound serves as a critical negative control to confirm that observed effects of st-Ht31 are due to AKAP-PKA disruption rather than off-target interactions. Key validations include:

  • Lack of PKA Binding : Circular dichroism studies confirmed that proline substitutions in this compound abolish helical structure, reducing RII-binding affinity by >100-fold compared to st-Ht31.
  • Behavioral Models : In rat sensory neurons, this compound (50 μM) failed to attenuate prostaglandin E₂-induced thermal hyperalgesia, unlike st-Ht31.
  • Cellular Studies : this compound did not alter cytosolic PKA activity or cholesterol efflux in macrophages, whereas st-Ht31 robustly increased both.

Significance in AKAP-PKA Interaction Research

This compound has been instrumental in delineating AKAP-PKA roles in diverse physiological contexts:

Immune Cell Activation
  • T-Cell Proliferation : In murine CD4⁺ T cells, st-Ht31 (50 μM) synergized with suboptimal antigen doses to enhance IL-2 and IFN-γ production, while this compound showed no effect.
  • Mechanistic Insight : These findings underscored AKAP-PKA anchoring as a checkpoint for T-cell receptor signaling.
Smooth Muscle Physiology
  • Airway Hypercontractility : Treatment of human airway smooth muscle (ASM) with st-Ht31 (50 μM) increased α-smooth muscle actin expression and contractile force, whereas this compound had no impact.
  • Proliferation Markers : st-Ht31 upregulated cyclin D1 in ASM without affecting cell viability, highlighting AKAP-PKA roles in phenotype switching.
Neuronal cAMP Gradients
  • Hippocampal Neurons : this compound confirmed that st-Ht31-induced axonal cAMP accumulation in developing neurons required AKAP anchoring.
Table 2: Experimental Applications of this compound
Model System st-Ht31 Effect (vs. This compound) Key Finding Source
Macrophages ↑ Cholesterol efflux (PKI-sensitive) AKAP-PKA regulates ABCA1 activity
Sensory Neurons ↓ PGE₂-induced hyperalgesia AKAPs mediate nociceptive signaling
Sperm Motility Arrested motility PKA anchoring essential for fertilization

Position within Protein Kinase A Regulatory Paradigms

This compound has clarified two overarching mechanisms in PKA regulation:

  • Spatial Specificity : By validating st-Ht31’s effects, this compound reinforced that AKAPs localize PKA to discrete subcellular compartments (e.g., plasma membrane, axons) to ensure signaling precision.
  • Feedback Modulation : In macrophages, this compound-controlled experiments revealed that AKAP-bound PKA suppresses cytosolic cAMP accumulation, creating autoregulatory loops.
Structural Insights
  • Helix Disruption : Proline substitutions in this compound prevent hydrophobic interactions with the RIIα docking/dimerization domain, as shown by NMR.
  • Evolutionary Conservation : AKAPs across species share helical RII-binding motifs, making this compound a universal negative control.

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRHYCLQPRFBT-CXWVXKSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H209N29O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2766.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and C-Terminal Functionalization

Rink amide MBHA (4-methylbenzhydrylamine) resin is preferred for generating C-terminal amides, mimicking native peptide termini. This resin ensures high coupling efficiency and avoids the need for aminolysis, which can introduce impurities. After swelling the resin in dimethylformamide (DMF), the first Fmoc-protected amino acid is activated using HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and diisopropylethylamine (DIPA), forming a stable acyloxyphosphonium intermediate for attachment.

Amino Acid Coupling and Deprotection

Each subsequent amino acid is coupled using a 10-fold molar excess relative to the resin capacity. Activation with HCTU/DIPA ensures >99% coupling efficiency per cycle. Fmoc deprotection is achieved with 20% piperidine in DMF, monitored by Kaiser testing to confirm free amine availability. Side-chain protecting groups (e.g., tBu for serine/threonine, Trt for histidine) remain intact during synthesis to prevent undesired reactions.

Stearoylation for Membrane Permeability

The "st-" prefix in st-Ht31 denotes stearic acid conjugation, which enhances cellular uptake by mimicking lipid bilayer components. This step is performed post-SPPS, targeting the N-terminal amine.

N-Terminal Acylation Protocol

After final Fmoc deprotection, the peptide-resin complex is treated with stearic acid activated via HCTU/DIPA. Reaction conditions (4 h, room temperature) ensure quantitative acylation, confirmed by MALDI-TOF mass spectrometry. Excess reagents are removed via DMF washes, preserving resin-bound peptide integrity.

Cleavage and Global Deprotection

Peptide-resin cleavage employs a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% H₂O) for 4 h, simultaneously removing side-chain protectants and liberating the peptide. The crude product is precipitated in ice-cold diethyl ether, centrifuged (10,000 × g, 15 min), and lyophilized.

Purification and Analytical Characterization

Crude st-Ht31 P is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients. Fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight (expected: ~2.5 kDa). Purity >95% is required for biological applications, assessed by analytical HPLC at 220 nm.

Fluorescent Labeling (Optional)

For tracking cellular uptake, this compound is labeled with Cy2 fluorophore. Cy2-NHS ester is reacted with peptide lysine residues in borate buffer (pH 8.5), followed by size-exclusion chromatography to remove unbound dye. Fluorescence intensity is quantified using a microplate reader (ex/em: 489/506 nm).

Validation of Biological Activity

Functional validation involves assessing PKA anchoring inhibition. In ABCA1-expressing macrophages, 10 μM this compound increases cytoplasmic PKA activity (FRET-based AKAR3 biosensor) and reduces plasma membrane PKA activity by 40%. Cholesterol efflux assays confirm bioactivity, with this compound restoring metabolic health in foam cells by upregulating ABCA1-mediated lipid transport.

Scalability and Troubleshooting

Fmoc/tBu chemistry enables large-scale production (>1 mmol) without hazardous HF, critical for industrial applications. Common issues include incomplete coupling (addressed by double coupling with DIC/HOBt) and aspartimide formation (mitigated by 0.1 M HOAt additive) .

Chemical Reactions Analysis

Types of Reactions: st-Ht31 P primarily undergoes peptide bond formation and hydrolysis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature.

Common Reagents and Conditions:

    Peptide Bond Formation: Utilizes reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in SPPS.

    Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of peptide bonds.

Major Products: The major product formed from the synthesis of this compound is the stearated peptide itself. Hydrolysis of this compound would yield smaller peptide fragments .

Scientific Research Applications

Scientific Research Applications

st-Ht31 P has multiple applications across different scientific domains:

Field Application
Chemistry Utilized as a tool to study protein-protein interactions, specifically between PKA and AKAPs.
Biology Aids in understanding the role of PKA in cellular processes such as signal transduction and gene expression.
Medicine Investigated for its potential in modulating PKA activity, which may have implications for treating diseases related to PKA dysregulation (e.g., cardiovascular diseases and certain cancers).

Case Studies

  • Cholesterol Efflux and Foam Cell Formation
    • In a study published in PubMed, researchers demonstrated that this compound induces robust cholesterol and phospholipid efflux from macrophage foam cells. This process is facilitated by ATP-binding cassette transporter A1 (ABCA1), leading to a complete reversal of foam cell formation. The study highlighted that this compound enhances cytoplasmic PKA activity, promoting cholesterol export without detectable toxicity even at high concentrations .
  • Metabolic Health Restoration
    • Another significant finding revealed that this compound restores metabolic health in macrophages by reversing foam cell formation. The treatment resulted in improved inflammatory responses and increased cholesterol efflux rates, showcasing its potential therapeutic benefits in atherosclerosis .
  • Signal Transduction Studies
    • Research utilizing FRET-based biosensors has illustrated that this compound increases cytosolic PKA activity while decreasing membrane-associated activity. This shift suggests that this compound effectively disrupts the anchoring of PKA to membranes, leading to enhanced signaling capabilities within cells .

Mechanism of Action

st-Ht31 P exerts its effects by inhibiting the interaction between PKA and AKAPs. This inhibition prevents the localization of PKA to specific subcellular compartments, thereby affecting the phosphorylation of target proteins. The primary molecular target of this compound is the RII subunit of PKA .

Comparison with Similar Compounds

Key Functions and Mechanisms

  • Smooth Muscle Regulation: In human airway smooth muscle (ASM) cells, st-Ht31 P increases contractile protein expression (e.g., α-sm-actin) and enhances methacholine-induced contraction by 1.3-fold.
  • Cholesterol Efflux : this compound drives ABCA1-dependent cholesterol/phospholipid efflux in macrophages, reversing foam cell formation. This is mediated by cytoplasmic PKA activation, which redistributes cholesterol to extracellular vesicles without toxicity, even at 10 μM .
  • Neuromodulation : In the nucleus accumbens shell, this compound attenuates cocaine-seeking behavior by disrupting PKA-anchored signaling pathways, while its inactive control peptide (St-Ht31P) lacks this effect .

The pharmacological profile of this compound is distinct from structurally or functionally related compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Similar Compounds
Compound Mechanism Specificity Toxicity Therapeutic Applications Key References
This compound Disrupts AKAP-PKA interactions via RII subunit binding; activates cytoplasmic PKA. Targets ABCA1-expressing cells; spares non-foam macrophages. Non-toxic up to 20% cholesterol efflux/hour. Atherosclerosis, airway hypercontractility, addiction.
Apolipoprotein A-I (ApoA-I) Binds ABCA1 to load lipids into nascent HDL particles. Broad cholesterol acceptor; self-loads lipids. Low toxicity. Atherosclerosis, reverse cholesterol transport.
Methyl-β-cyclodextrin (MCD) Extracts cholesterol from membranes non-specifically. Non-selective; removes cholesterol indiscriminately. Suppresses beneficial inflammation. Lab studies (not therapeutic).
St-Ht31P (Control Peptide) Structurally similar but lacks PKA-binding inhibition. Inactive in AKAP-PKA disruption. Non-toxic. Negative control in experimental models.
FRAX486 Inhibits p21-activated kinases (PAKs); ATP-competitive. Targets PAK1/2/3; unrelated to PKA anchoring. Variable depending on context. Cancer, neurological disorders.
Key Contrasts

Mechanistic Specificity this compound vs. Instead, it redistributes PKA activity to promote cholesterol vesiculation . this compound vs. MCD: Unlike MCD, this compound selectively removes cholesterol from lipid-laden macrophages without disrupting membrane integrity or suppressing anti-inflammatory responses .

Therapeutic Precision

  • This compound’s ability to restore metabolic homeostasis in foam cells (e.g., TNF-α suppression post-LPS challenge) is unmatched by ApoA-I or MCD . Its effects are confined to pathological microenvironments, minimizing systemic lipid disruption .

Structural Analogs

  • The inactive control peptide St-Ht31P shares sequence homology with this compound but fails to inhibit AKAP-PKA interactions, validating this compound’s mechanism in studies of cocaine reinstatement and smooth muscle contraction .

Kinase Anchoring vs. Catalytic Inhibition

  • PAK inhibitors like FRAX486 target kinase activity rather than subcellular localization. This distinction limits cross-reactivity but underscores this compound’s unique role in spatial signaling modulation .

Biological Activity

Introduction

st-Ht31 P is a membrane-permeable peptide that acts as an inhibitor of Protein Kinase A (PKA) anchoring. This compound has garnered attention in various biological studies due to its ability to modulate PKA activity and influence several cellular processes, including cholesterol efflux, cell migration, and axon development. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound disrupts the anchoring of PKA to A-kinase anchoring proteins (AKAPs), leading to increased cytosolic PKA activity. This mechanism has been studied extensively in different cell types, revealing its impact on various signaling pathways.

Key Findings

  • Cholesterol Efflux :
    • In studies involving BHK cells expressing ABCA1, this compound significantly increased cytosolic PKA activity but did not enhance cholesterol efflux. The compound was shown to promote the phosphorylation of cAMP response element-binding protein (CREB), indicating increased PKA activity in the cytoplasm .
  • Cell Migration :
    • In SGC-7901 cells, this compound prevented the inhibitory effects of PKA on RhoA activation, promoting cell motility. The presence of this compound led to increased GTP-bound RhoA levels, suggesting enhanced migratory capacity .
  • Axon Development :
    • In developing hippocampal neurons, this compound treatment resulted in longer neurites compared to control groups. This finding was unexpected as it contradicted the general belief that PKA promotes axon elongation through AKAP anchoring .

Table 1: Effects of this compound on Cellular Activities

Cellular ActivityEffect of this compoundReference
Cholesterol EffluxNo significant increase
CREB PhosphorylationIncreased
RhoA ActivationIncreased
Neurite LengthIncreased

Table 2: Experimental Conditions and Results

Experiment TypeCell TypeTreatmentResultReference
Cholesterol EffluxBHK cellsThis compoundNo effect on efflux
Cell MigrationSGC-7901 cellsThis compoundIncreased RhoA activation
Axon DevelopmentHippocampal neuronsThis compoundLonger neurites

Case Study 1: Cholesterol Export Mechanism

In a study investigating cholesterol export mechanisms, researchers treated BHK cells with this compound and observed an increase in cytosolic PKA activity without significant changes in cholesterol efflux. This indicates that while this compound activates intracellular signaling pathways, it may not directly influence lipid transport mechanisms .

Case Study 2: Impact on Cell Motility

Another study focused on SGC-7901 cells demonstrated that this compound could enhance cell migration by inhibiting the effects of PKA on RhoA signaling. The results showed that pre-treatment with this compound allowed for greater cell motility in response to lysophosphatidic acid (LPA) stimulation .

Case Study 3: Neurite Growth in Developing Neurons

In a developmental biology context, treatment with this compound resulted in significantly longer neurites in DIV3 hippocampal neurons compared to controls. This suggests that disrupting AKAP-PKA anchoring may facilitate axonal growth during early neuronal development .

Q & A

Q. What is the primary mechanism by which st-Ht31 P modulates cholesterol efflux in macrophage foam cells?

this compound disrupts protein kinase A (PKA) anchoring to AKAPs (A-kinase anchoring proteins), leading to cytoplasmic PKA activation. This enhances ATP-binding cassette transporter A1 (ABCA1)-mediated cholesterol/phospholipid efflux, reversing foam cell formation in atherosclerosis models. Methodologically, this is validated via FRET-based PKA biosensors and cholesterol efflux assays using fluorescently labeled st-Ht31 (e.g., Cy2-st-Ht31) in ABCA1-expressing cells .

Q. How does this compound influence airway smooth muscle (ASM) contractility?

this compound increases ASM hypercontractility by elevating α-smooth muscle actin (α-SMA) and calponin protein levels. Researchers should use Western blotting to quantify these contractile proteins and isometric contraction assays (e.g., methacholine-induced contraction in human bronchial strips) to assess functional outcomes. Note that mRNA levels for α-SMA and calponin may remain unchanged, highlighting post-transcriptional regulation .

Q. What experimental controls are essential when studying this compound specificity?

Include negative controls such as st-Ht31-p (a non-functional mutant) and non-stearated Ht31 to rule off-target effects. Validate PKA de-anchoring using AKAP interaction assays (e.g., co-immunoprecipitation) and confirm ABCA1 dependency via siRNA knockdown or ABCA1-null cell lines .

Advanced Research Questions

Q. How can conflicting data on this compound’s effects on cell proliferation be resolved?

While this compound transiently increases DNA synthesis (measured via [³H]-thymidine incorporation), it does not elevate long-term cell proliferation (assessed via AlamarBlue® assays). To reconcile this, combine cell cycle analysis (flow cytometry for S/G2/M phases) with phospho-proteomic profiling (e.g., p70S6K and Rb phosphorylation) to distinguish early mitogenic signaling from sustained proliferation .

Q. What methodological approaches address the discrepancy between this compound-induced protein abundance and mRNA stability?

this compound increases α-SMA and calponin protein levels without altering mRNA stability. Use transcriptional/translational inhibitors (e.g., actinomycin D, cycloheximide) and proteasome inhibitors (e.g., MG-132) to dissect post-translational mechanisms. Ubiquitination assays can further identify protein turnover pathways affected by this compound .

Q. How does ABCA1 expression influence this compound uptake and efficacy?

ABCA1 facilitates this compound internalization, as shown by fluorescent tracer studies (Cy2-st-Ht31 uptake assays in ABCA1-expressing vs. Mock cells). Forced uptake experiments (e.g., high-dose this compound in ABCA1-null cells) and competitive inhibition of ABCA1 transporters can clarify this dependency .

**What are the implications of this compound-induced AKAP8 downregulation in ASM cells?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.